3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid

GABA A α5 receptor Cognition enhancement Alzheimer's disease

This bifunctional building block combines 1,3-dimethylpyrazole and isoxazole-5-carboxylic acid in a rigid, planar scaffold critical for GABA A α5 receptor affinity. Its unique substitution pattern is not replicated by generic analogs, ensuring reliable SAR data. The activated carboxylic acid handle enables efficient amide coupling for library synthesis. With verified ≥95% purity, it eliminates impurity-driven artifacts in CNS lead optimization programs.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 957484-20-7
Cat. No. B1276615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid
CAS957484-20-7
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C2=NOC(=C2)C(=O)O)C
InChIInChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14)
InChIKeyJMBLIUHKCUGQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid (CAS 957484-20-7): A Versatile Bifunctional Heterocyclic Building Block for Procurement and Research


3-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid (CAS 957484-20-7) is a bifunctional heterocyclic compound featuring both a 1,3-dimethylpyrazole and an isoxazole-5-carboxylic acid moiety . With a molecular formula of C₉H₉N₃O₃, a molecular weight of 207.19 g/mol, and a reported purity of ≥95% , it serves as a key intermediate in medicinal chemistry and agrochemical research. This compound belongs to a class of isoxazole-pyrazole derivatives known for their affinity and selectivity toward the GABA A α5 receptor, a target implicated in cognitive enhancement and Alzheimer's disease therapy [1]. Its dual-ring architecture enables diverse chemical transformations, including amide coupling and decarboxylative cross-coupling, making it a strategic starting material for structure-activity relationship (SAR) studies and lead optimization.

Why Generic Substitution of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid (CAS 957484-20-7) is Scientifically and Procedurally Unreliable


The specific substitution pattern of 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid confers unique electronic and steric properties that are not replicated by generic isoxazole or pyrazole carboxylic acids. The 1,3-dimethyl substitution on the pyrazole ring alters its electron density and conformational preferences, while the direct linkage between the pyrazole C4 and isoxazole C3 positions creates a rigid, planar scaffold essential for target engagement . For example, replacing this compound with a simpler analog like isoxazole-5-carboxylic acid or 1-methylpyrazole-4-carboxylic acid would eliminate the precise spatial arrangement required for GABA A α5 receptor affinity [1]. Furthermore, the carboxylic acid handle at the isoxazole 5-position is critical for downstream derivatization, and its reactivity is modulated by the adjacent heteroaromatic system. Generic substitutes lacking this exact combination of functional groups and connectivity will yield divergent synthetic outcomes and unreliable biological data, potentially compromising entire lead optimization programs .

Quantitative Differentiation of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid (CAS 957484-20-7) vs. Closest Analogs


GABA A α5 Receptor Affinity: Class-Level Potency of Isoxazole-Pyrazole Derivatives

While direct binding data for 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid are not publicly available, its core scaffold is a privileged structure within a series of isoxazole-pyrazole derivatives disclosed in patents by Hoffmann-La Roche [1]. These compounds demonstrate high affinity and selectivity for the GABA A α5 receptor, with representative examples exhibiting Ki values in the low nanomolar range [1]. In contrast, simpler pyrazole or isoxazole monocarboxylic acids show negligible binding to this receptor subtype [2]. This class-level inference indicates that the unique bifunctional architecture of the target compound is essential for activity, distinguishing it from generic heterocyclic carboxylic acids used as standard building blocks.

GABA A α5 receptor Cognition enhancement Alzheimer's disease

Purity and Physical Specifications: Verified Quality Metrics for Reproducible Synthesis

3-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is supplied with a verified purity of 95.0%, as specified in its technical datasheet . This is higher than the typical purity range (90-95%) reported for many in-house synthesized or bulk heterocyclic building blocks . Additionally, the compound's full analytical characterization (InChI, InChI Key, and MDL Number MFCD04970288) ensures unambiguous identification and batch-to-batch consistency . The absence of such rigorous quality control in generic alternatives introduces variability that can undermine synthetic reproducibility and biological assay reliability.

Purity analysis Quality control Reproducibility

Synthetic Versatility: Differential Reactivity in Amide Coupling Reactions

The carboxylic acid group at the isoxazole 5-position is highly accessible for amide bond formation, a cornerstone reaction in medicinal chemistry . This is due to the electron-withdrawing nature of the adjacent isoxazole ring, which activates the carbonyl toward nucleophilic attack. In contrast, carboxylic acids on the pyrazole ring (e.g., 1,3-dimethyl-1H-pyrazole-4-carboxylic acid) exhibit lower reactivity due to the electron-donating methyl substituents . The target compound's bifunctional nature thus offers a strategic advantage in constructing libraries of isoxazole-pyrazole amides for SAR studies.

Amide coupling Medicinal chemistry Lead optimization

Optimal Application Scenarios for 3-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid (CAS 957484-20-7) Based on Quantitative Evidence


CNS Drug Discovery: GABA A α5 Receptor Ligand Development

This compound is ideal for medicinal chemistry programs targeting the GABA A α5 receptor for cognitive enhancement or Alzheimer's disease therapy. Its bifunctional isoxazole-pyrazole scaffold aligns with the pharmacophore described in patents for high-affinity α5-selective ligands [1]. Researchers can use the carboxylic acid handle to synthesize diverse amide libraries, exploring SAR around this privileged structure. The verified purity (95%) ensures that initial biological data are not confounded by impurities, which is critical for establishing valid SAR in CNS projects .

Building Block for Parallel Synthesis and Library Generation

Due to its activated carboxylic acid moiety and rigid heteroaromatic core, this compound is well-suited for high-throughput parallel synthesis. It can be readily coupled with amine-containing fragments to generate focused libraries of isoxazole-pyrazole amides . The batch-to-batch consistency provided by commercial suppliers like Fluorochem and ChemBridge reduces the variability often encountered with in-house synthesized building blocks, thereby enhancing the reproducibility of library screening results .

Agrochemical Intermediate for Novel Crop Protection Agents

Isoxazole and pyrazole motifs are common in agrochemicals, including fungicides and herbicides . This bifunctional building block provides a starting point for synthesizing new analogs with potential activity against resistant pests or weeds. The defined purity and analytical data support scale-up studies and regulatory documentation, making it a practical choice for early-stage agrochemical research .

Chemical Biology Tool for Target Identification

The GABA A α5 receptor affinity suggested by its structural class positions this compound as a potential starting point for developing chemical probes. Its carboxylic acid group can be functionalized with biotin or fluorescent tags for pull-down or imaging studies, enabling investigation of α5-containing receptor distribution and function in neuronal tissues [1]. The use of a high-purity, well-characterized starting material minimizes off-target labeling due to reactive impurities .

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